

# Application Notes and Protocols: 3-Piperazinobenzisothiazole Hydrochloride in Ziprasidone Synthesis

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## Compound of Interest

**Compound Name:** 3-Piperazinobenzisothiazole hydrochloride

**Cat. No.:** B130134

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These application notes provide a detailed overview of the synthesis and application of **3-piperazinobenzisothiazole hydrochloride** as a key intermediate in the production of the atypical antipsychotic drug, Ziprasidone. The protocols outlined below are intended for research and development purposes.

## Introduction

Ziprasidone is a potent antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.<sup>[1][2]</sup> Its therapeutic efficacy is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.<sup>[1][2]</sup> The synthesis of Ziprasidone involves the coupling of two primary building blocks: a substituted oxindole moiety and a benzisothiazole piperazine group.<sup>[3][4]</sup> **3-Piperazinobenzisothiazole hydrochloride** serves as a crucial intermediate, providing the latter of these two fragments.<sup>[5]</sup> The purity and yield of this intermediate are critical for the efficient and cost-effective manufacturing of the final active pharmaceutical ingredient (API).

## Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

The synthesis of **3-piperazinobenzisothiazole hydrochloride** is typically achieved through the nucleophilic substitution of 3-chloro-1,2-benzisothiazole with piperazine.[\[6\]](#)[\[7\]](#) The following protocol is a representative example of this synthesis.

## Experimental Protocol: Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

### Materials:

- Anhydrous piperazine
- t-Butanol
- 3-Chloro-1,2-benzisothiazole
- Toluene
- Isopropanol
- Concentrated hydrochloric acid
- 50% aqueous sodium hydroxide
- Water

### Equipment:

- Round bottom flask equipped with a mechanical stirrer, thermometer, condenser with nitrogen inlet, and a pressure-equalizing dropping funnel.
- Oil bath
- Filtration apparatus
- Vacuum oven

### Procedure:

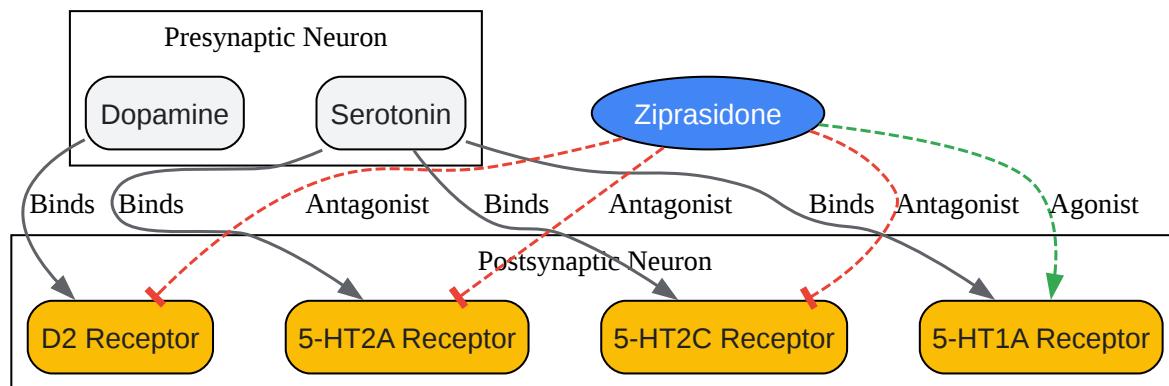
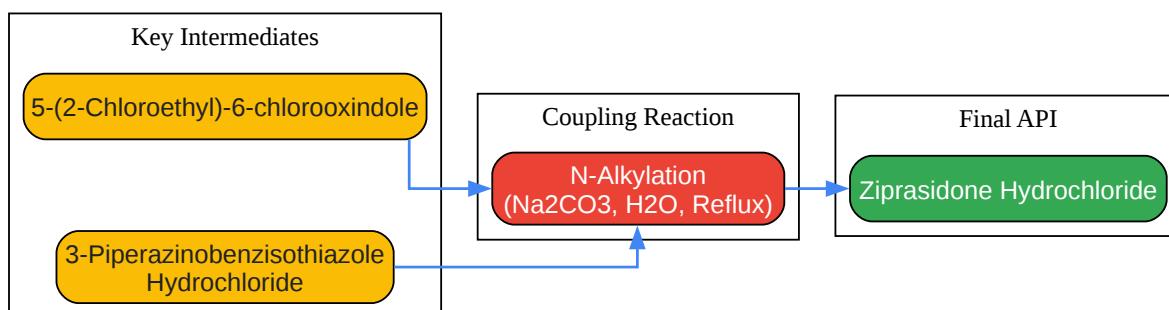
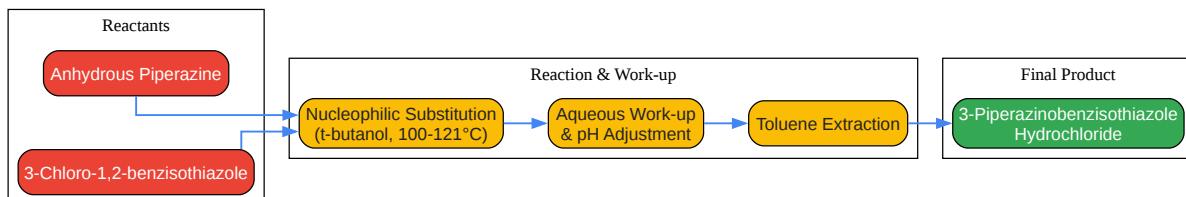
- Reaction Setup: In a dry 300 mL round bottom flask, combine anhydrous piperazine (49.4 g, 0.57 mol) and t-butanol (10 mL).[6]
- Heating: Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath.[6]
- Addition of 3-Chloro-1,2-benzisothiazole: Dissolve 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in t-butanol (10 mL).[6] Slowly add this solution to the reaction flask over 20 minutes, maintaining the temperature between 112-118°C to control the exothermic reaction. [6]
- Reflux: After the addition is complete, heat the yellow solution to reflux (approximately 121°C) and maintain for 24 hours.[6] Monitor the reaction completion by thin-layer chromatography.[6]
- Work-up:
  - Cool the reaction mixture to 85°C and add 120 mL of water.[6]
  - Filter the resulting turbid solution and wash the filter cake with a 1:1 solution of t-butanol/water (60 mL).[6]
  - Combine the filtrate and washings. Adjust the pH to 12.2 with 50% aqueous sodium hydroxide.[6]
  - Extract the aqueous solution with toluene (200 mL, then 100 mL).[6]
  - Combine the toluene layers, wash with water (75 mL), and concentrate to a volume of 90 mL under vacuum at 48°C.[6]
- Salt Formation and Isolation:
  - Add isopropanol (210 mL) to the concentrated toluene solution.[6]
  - Slowly adjust the pH to 3.8 by the dropwise addition of concentrated hydrochloric acid (approximately 7.6 mL).[6]
  - Cool the resulting slurry to 0°C and stir for 45 minutes.[6]

- Filter the slurry and wash the filter cake with cold isopropanol (50 mL).[6]
- Dry the product under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[6]

#### Quantitative Data Summary:

Reactant/Product	Molecular Weight ( g/mol )	Amount	Moles	Yield
3-Chloro-1,2-benzisothiazole	169.62	19.45 g	0.11	-
Anhydrous Piperazine	86.14	49.4 g	0.57	-
3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride	255.77	23.59 g	-	80%

#### Synthesis Workflow Diagram:



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## References

- 1. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 5. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 6. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
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